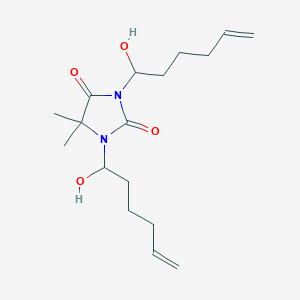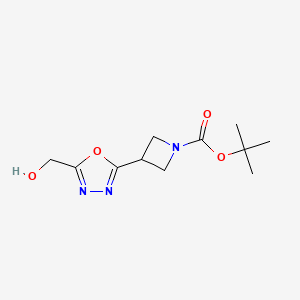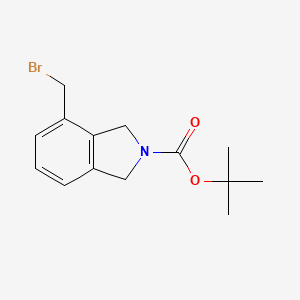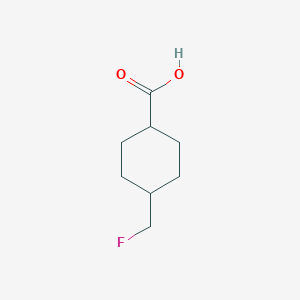
1-Methylamino-4-cbz-aminobutane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-(methylamino)butyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of carbamate and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and a butyl chain, making it a versatile molecule in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-(methylamino)butyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(methylamino)butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of benzyl (4-(methylamino)butyl)carbamate hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (4-(methylamino)butyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
Benzyl (4-(methylamino)butyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of benzyl (4-(methylamino)butyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (4-(methylamino)butyl)carbamate
- Benzyl (4-(methylamino)butyl)carbamate hydrochloride
- Benzyl (4-(methylamino)butyl)carbamate hydrobromide
Uniqueness
Benzyl (4-(methylamino)butyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
benzyl 5-amino-5-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15-12(14)8-5-9-13(16)17-10-11-6-3-2-4-7-11;/h2-4,6-7,12,15H,5,8-10,14H2,1H3;1H |
Clé InChI |
QGXUIQCVDWIPET-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCCC(=O)OCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)

![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)


![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)


![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

